molecular formula C13H21N3O B7496509 (4-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone

(4-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone

Cat. No. B7496509
M. Wt: 235.33 g/mol
InChI Key: ICEDOLOKLRTVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone, commonly known as MPPP, is a synthetic compound with potential applications in scientific research. MPPP belongs to the class of compounds known as pyrazolones and is structurally similar to the popular research chemical, MDPV. In

Mechanism of Action

MPPP acts as a potent dopamine reuptake inhibitor, which means it increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of movement, motivation, and reward. By inhibiting the reuptake of dopamine, MPPP can increase the availability of dopamine in the brain, leading to increased stimulation of dopamine receptors.
Biochemical and Physiological Effects
The increased levels of dopamine in the brain caused by MPPP can have a range of biochemical and physiological effects. These effects can include increased locomotor activity, increased heart rate and blood pressure, and increased body temperature. MPPP can also cause changes in the levels of other neurotransmitters, such as norepinephrine and serotonin.

Advantages and Limitations for Lab Experiments

One advantage of using MPPP in lab experiments is its potency as a dopamine reuptake inhibitor. This makes it a useful tool for studying the role of dopamine in various neurological disorders. However, the potential for abuse and toxicity of MPPP must be considered, and precautions should be taken when handling and using this compound.

Future Directions

There are several potential future directions for research involving MPPP. One area of interest is the development of new dopamine reuptake inhibitors with improved safety profiles and therapeutic potential. Another area of research could be the study of the long-term effects of MPPP on the brain and behavior. Additionally, the potential use of MPPP in the treatment of neurological disorders could be explored further.
Conclusion
In conclusion, MPPP is a synthetic compound with potential applications in scientific research. Its mechanism of action as a dopamine reuptake inhibitor makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, precautions must be taken when handling and using this compound due to its potential for abuse and toxicity. Further research is needed to explore the potential therapeutic uses of MPPP and to develop new compounds with improved safety profiles and therapeutic potential.

Synthesis Methods

MPPP can be synthesized using a variety of methods, including the reaction of 4-methylpiperidine with 3-(5-bromo-1H-pyrazol-3-yl)propanoic acid, followed by reduction with sodium borohydride. Another method involves the reaction of 4-methylpiperidine with 3-(5-chloro-1H-pyrazol-3-yl)propanoic acid, followed by treatment with propylamine and acetic anhydride.

Scientific Research Applications

MPPP has potential applications in scientific research, particularly in the study of the central nervous system. It has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to increased levels of dopamine in the brain. This mechanism of action makes MPPP a potential tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and addiction.

properties

IUPAC Name

(4-methylpiperidin-1-yl)-(5-propyl-1H-pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-3-4-11-9-12(15-14-11)13(17)16-7-5-10(2)6-8-16/h9-10H,3-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEDOLOKLRTVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1)C(=O)N2CCC(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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